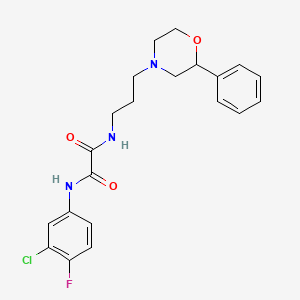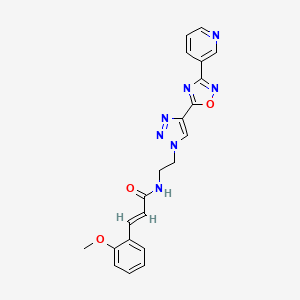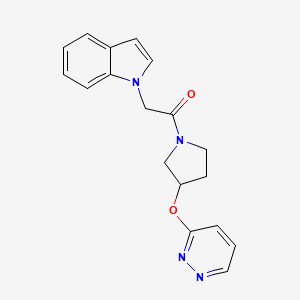![molecular formula C7H13ClN2O B2452910 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1439902-64-3](/img/structure/B2452910.png)
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1,7-diazaspiro[4.4]nonan-6-one hydrochloride . The InChI code for this compound is 1S/C7H12N2O.ClH/c10-6-7(3-5-8-6)2-1-4-9-7;/h9H,1-5H2,(H,8,10);1H .
Molecular Structure Analysis
The molecular weight of “1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is 176.65 . The InChI key for this compound is JSJBFUIXXKBVPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1,7-Diazaspiro[4.4]nonan-2-one hydrochloride” is a solid substance . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending refrigeration .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Improved Synthesis Methods : A modified method for synthesizing Diazaspiro[4.4] nonane, which is structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one, was developed for higher efficiency and yield, using malononitrile as the starting material (Ji Zhiqin, 2004).
Chemical Structure Analysis : Investigations into the structural characteristics of Diazaspiro compounds, including studies on their molecular mechanics and energy minimization techniques, have been reported (A. Farag et al., 2008).
Biological and Pharmacological Studies
Lack of Cholinergic Properties : Studies on a series of substituted Diazaspiro compounds related to 1,7-Diazaspiro[4.4]nonan-2-one revealed no significant cholinergic properties at the central or peripheral level, which is crucial for understanding their pharmacological profile (G. Cignarella et al., 1994).
Potential in Osteoporosis Treatment : A study designed novel N-arylsufonamides featuring a Diazaspiro[4,4]nonane nucleus to target osteoclast activities, which are crucial for bone resorption. These compounds were found effective in preventing pathological bone loss in mice without impairing bone formation, suggesting potential applications in antiosteoporotic drugs (Lucile Mounier et al., 2020).
Investigation in Antihypertensive Agents : Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to 1,7-Diazaspiro[4.4]nonan-2-one, has demonstrated their potential as antihypertensive agents, showing a significant impact on blood pressure regulation (J. Caroon et al., 1981).
Radioprotective Properties
- Radioprotection Research : A compound structurally similar to 1,7-Diazaspiro[4.4]nonan-2-one was synthesized and showed potential as a radioprotective agent against lethal doses of X-radiation in mice (W. Shapiro et al., 1968).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-1-2-7(9-6)3-4-8-5-7;/h8H,1-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXBAIMWVVFPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)



![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)


![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
